2-Phenoxynicotinonitrile
Overview
Description
2-Phenoxynicotinonitrile is an organic compound with the molecular formula C12H8N2O. It is a derivative of nicotinonitrile, where a phenoxy group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known that nitrile-containing pharmaceuticals can bring additional benefits including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .
Mode of Action
The nitrile group in pharmaceuticals is known to enhance binding affinity to the target, which could suggest a similar mode of action for 2-phenoxynicotinonitrile .
Biochemical Pathways
For instance, nicotine, a nitrile-containing compound, is degraded via three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways could potentially be affected by this compound.
Pharmacokinetics
It is known that the introduction of a nitrile group into lead compounds can improve the pharmacokinetic profile of parent drugs .
Result of Action
Given its structural similarity to other nitrile-containing compounds, it may have similar effects, such as enhanced binding affinity to the target and improved pharmacokinetic profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxynicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with phenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
2-Chloronicotinonitrile+Phenol→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Phenoxynicotinonitrile can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted nicotinonitrile derivatives.
Scientific Research Applications
2-Phenoxynicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxypyridine: Similar structure but lacks the nitrile group.
2-Phenoxybenzaldehyde: Contains an aldehyde group instead of the nitrile group.
2-Phenoxybenzonitrile: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-Phenoxynicotinonitrile is unique due to the presence of both the phenoxy and nitrile groups attached to the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
2-Phenoxynicotinonitrile (2-PN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of 2-PN, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
2-PN features a phenoxy group attached to a nicotinonitrile backbone. The general synthetic route involves the reaction of 2-chloronicotinonitrile with phenol under basic conditions, typically utilizing potassium carbonate as a base and palladium as a catalyst. The reaction proceeds through nucleophilic aromatic substitution, leading to the formation of 2-PN.
Antimicrobial Properties
Research indicates that 2-PN exhibits antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Derivative | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-PN | Staphylococcus aureus | 32 µg/mL |
2-PN | Escherichia coli | 64 µg/mL |
4-Anilino-2-phenoxynicotinonitrile | Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Properties
The anticancer potential of 2-PN has been explored in various studies. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
A recent study investigated the effects of 2-PN on human breast cancer (MCF-7) cells. The results indicated that treatment with 50 µM of 2-PN resulted in a significant reduction in cell viability (by approximately 70%) after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role as an apoptosis inducer.
Table 2: Effects of this compound on Cancer Cell Lines
Cell Line | Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|---|
MCF-7 | 50 | 30 | 40 |
A549 | 25 | 50 | 25 |
HeLa | 100 | 20 | 50 |
The biological activity of 2-PN is primarily attributed to its ability to interact with specific molecular targets, such as enzymes involved in cellular processes. For instance, it has been shown to inhibit the activity of certain kinases that play crucial roles in cancer cell signaling pathways. This inhibition can disrupt downstream signaling, leading to reduced cell proliferation and increased apoptosis.
Comparative Analysis
When compared to other compounds with similar structures, such as 4-anilinoquinoline derivatives , which also exhibit anticancer properties, or 2-phenoxypyridine derivatives , which are known for their antimicrobial effects, 2-PN stands out due to its unique combination of functional groups that confer distinct biological activities.
Table 3: Comparison with Similar Compounds
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Moderate | High |
4-Anilinoquinoline derivatives | High | Moderate |
2-Phenoxypyridine derivatives | High | Low |
Properties
IUPAC Name |
2-phenoxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQFYNLYTMIJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161820 | |
Record name | 2-Phenoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728415 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14178-15-5 | |
Record name | 2-Phenoxy-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14178-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenoxynicotinonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014178155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenoxynicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENOXYNICOTINONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM66JH5X7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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